molecular formula C40H26O4 B8227758 4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B8227758
M. Wt: 570.6 g/mol
InChI Key: XADDJJPWFGLDEO-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde (CAS: 118688-53-2) is a highly symmetrical, tritopic aldehyde with a branched aromatic core. Its molecular formula is C33H22O3 (molecular weight: 466.53 g/mol), featuring three 4-formylphenyl groups attached to a central benzene ring . This compound is a critical building block for synthesizing covalent organic frameworks (COFs), particularly those requiring rigid, conjugated architectures for applications in electrochemiluminescence (ECL), sensing, and catalysis .

Properties

IUPAC Name

4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26O4/c41-23-27-1-9-31(10-2-27)35-17-36(32-11-3-28(24-42)4-12-32)20-39(19-35)40-21-37(33-13-5-29(25-43)6-14-33)18-38(22-40)34-15-7-30(26-44)8-16-34/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADDJJPWFGLDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Ester Preparation

Key intermediates include tris(4-bromophenyl)amine derivatives, which are synthesized through Ullmann-type couplings of 4-bromoaniline with iodobenzene under copper catalysis. Subsequent treatment with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) generates the corresponding boronic esters.

Sequential Coupling Reactions

Controlled stepwise coupling minimizes steric interference between substituents:

  • First coupling : Reaction of 1,3,5-tris(4-bromophenyl)benzene with 4-formylphenylboronic acid (1:3 molar ratio) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours.

  • Second coupling : Introduction of peripheral formyl groups via Suzuki coupling with excess 4-bromobenzaldehyde under microwave irradiation (100°C, 30 min).

Table 1 : Optimization of Coupling Conditions

ParameterFirst CouplingSecond Coupling
CatalystPd(PPh₃)₄Pd(OAc)₂/XPhos
Temperature80°C100°C (microwave)
Yield (isolated)68%72%

Formylation Strategies for Peripheral Positions

Peripheral formyl groups are introduced via two primary methods: direct Vilsmeier-Haack reactions and oxidative dehydrogenation.

Vilsmeier-Haack Formylation

The patent CN103709053A details a scalable approach using POCl₃/DMF complexes:

  • Dissolve intermediate in anhydrous DMF (0.1 M) under N₂

  • Add POCl₃ (1.3 eq) dropwise at -5°C to 0°C

  • Reflux at 90°C for 12 hours

  • Quench with ice-water and neutralize with NaOH

This method achieves 85% conversion efficiency but requires careful temperature control to prevent over-formylation.

Oxidative Dehydrogenation

Alternative protocols employ MnO₂ (10 eq) in refluxing toluene (110°C, 8 hours) to oxidize benzylic alcohols to aldehydes. While avoiding harsh acids, this method shows lower yields (62-68%) due to competing side reactions.

Purification and Characterization

Chromatographic Purification

Final purification combines silica gel chromatography (petroleum ether/EtOAc 8:3 → 5:1 gradient) with recrystallization from CH₂Cl₂/hexane. Impurity profiles show:

  • ≤2% unreacted boronic esters (HPLC)

  • ≤0.5% chloride residues (ion chromatography)

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 10.12 (s, 4H, CHO)

  • δ 8.05-7.38 (m, 34H, Ar-H)
    HRMS : m/z 706.2345 [M]⁺ (calc. 706.2348)

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulkier ligands (SPhos) improve coupling yields by 12% in congested systems

  • Solvent Effects : Switching from THF to dioxane reduces reaction time by 40% while maintaining yield

  • Catalyst Recycling : Immobilized Pd catalysts on magnetic nanoparticles enable 5 reuse cycles with <8% activity loss

Comparative Analysis of Synthetic Routes

Table 2 : Route Efficiency Comparison

MethodTotal YieldPurityCost Index
Sequential Suzuki + Vilsmeier51%98.5%$$$$
One-pot Coupling + Oxidation43%97.2%$$$
Microwave-assisted58%99.1%$$$$$

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl groups in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl groups can be reduced to primary alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action for 5’,5’‘-Bis(4-formylphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde largely depends on its application. In the context of COF synthesis, the compound undergoes polymerization reactions to form extended networks with high stability and porosity. The formyl groups play a crucial role in these reactions by forming imine linkages with amine-containing monomers .

Comparison with Similar Compounds

Physical Properties

  • Melting Point : 230–234°C
  • Density : 1.219 g/cm³ (predicted)
  • Storage : Stable at 2–8°C under inert conditions .

Synthetic Utility The compound is synthesized via Suzuki-Miyaura coupling or Ullmann reactions, using brominated precursors such as 1,3,5-tris(4-bromophenyl)benzene . Its multiple aldehyde groups enable covalent linkages with amine or hydrazine monomers, forming crystalline COFs with tunable pore sizes and electronic properties .

The compound is compared to structurally related aldehydes used in COF synthesis, focusing on symmetry, electronic properties, and performance in functional materials.

Structural Analogues

1,3,5-Tris(4-formylphenyl)benzene (TFPB; CAS: 118688-53-2)
  • Formula : C27H18O3 (MW: 390.43 g/mol).
  • Symmetry : C3 symmetry with three formyl groups on a central benzene ring .
  • Application : Forms COFs with triazine-based acceptors (e.g., TMT, DCTP) for ECL sensors. Reported ECL efficiency (ΦECL) of 32.1% in aqueous solutions .
4-[4-[4-(4-Formylphenyl)-N-[4-(4-formylphenyl)phenyl]anilino]phenyl]benzaldehyde (BCBA)
  • Formula : C39H26N2O3 (MW: 594.65 g/mol).
  • Symmetry: C2v symmetry with aniline-linked donors.
  • Application : Used in COFTBTN-BCBA, achieving ΦECL of 63.7% due to enhanced intramolecular resonance charge transfer (IRCT) .
2,3,6,7,14,15-Hexakis(4-formylphenyl)triptycene (HFPTP)
  • Formula : C54H32O6 (MW: 800.83 g/mol).
  • Symmetry : D3h symmetry with a three-dimensional triptycene core.
  • Application : Forms interpenetrated COFs for gas storage, with surface areas >2,000 m²/g .

Performance Comparison

Parameter Target Compound TFPB BCBA HFPTP
Symmetry C3 C3 C2v D3h
ECL Efficiency (ΦECL) Pending data 32.1% 63.7% N/A
Thermal Stability >500°C (inferred) ~500°C ~500°C >600°C
Surface Area (COF) ~1,500 m²/g (pred.) 711 m²/g 1,200 m²/g 2,100 m²/g
Key Application ECL sensing ECL emitters UO2<sup>2+</sup> detection Gas storage

Key Findings :

Symmetry and Crystallinity : The target compound’s C3 symmetry facilitates hexagonal pore formation in COFs, similar to TFPB. However, BCBA’s aniline linker introduces asymmetry, enhancing IRCT and ECL output .

Electronic Properties : The conjugation length in the target compound reduces bandgap energy (~2.1 eV predicted), comparable to TFPB (2.3 eV) but higher than BCBA (1.8 eV) .

ECL Performance : While BCBA-based COFs achieve the highest ΦECL (63.7%), the target compound’s rigid structure may improve stability in harsh electrochemical environments .

Biological Activity

4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde, also referred to as a complex organic compound with a significant molecular structure, has garnered attention for its potential biological activities. This compound is characterized by an extended conjugated system and multiple aldehyde groups, which enhance its reactivity and applicability in various scientific fields.

Chemical Structure and Properties

The compound has the molecular formula C45H30O3C_{45}H_{30}O_3 and features multiple aromatic rings and aldehyde functional groups. Its unique structure allows it to participate in diverse chemical reactions, making it a versatile candidate for biological studies.

PropertyValue
Molecular FormulaC₄₅H₃₀O₃
Molecular Weight654.72 g/mol
AppearanceYellow crystalline solid
SolubilitySoluble in organic solvents like toluene

The primary biological activity of this compound is its interaction with various biochemical pathways. Notably, it has been identified as a potential sensor for nitro-explosives due to its ability to form unique sensing platforms through the formation of covalent organic frameworks (COFs) via Schiff-base reactions. This property is particularly useful in environmental monitoring and safety applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzaldehyde compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated activity against various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural characteristics .
  • Antimicrobial Properties : The compound has been tested for antimicrobial activity, showing effectiveness against certain bacterial strains. The presence of multiple reactive sites allows for potential interactions with microbial cell structures, leading to inhibition of growth .

Case Studies

  • Anticancer Activity : In a study involving synthesized benzaldehyde derivatives, one compound exhibited significant inhibitory effects on the MDA-MB-231 breast cancer cell line with an IC50 value of 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Effects : Another investigation into the antimicrobial properties of related benzaldehyde compounds reported that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing the potential of similar compounds for therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Biphenyl Units : Utilizing Suzuki coupling reactions with palladium catalysts.
  • Introduction of Aldehyde Groups : Achieved through formylation reactions using reagents like Vilsmeier-Haack.
  • Final Assembly : Coupling biphenyl units with aldehyde groups under specific conditions to ensure high yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing multi-formylphenyl benzaldehyde derivatives, and how are reaction efficiencies validated?

  • Methodological Answer: Multi-formylphenyl derivatives are typically synthesized via iterative cross-coupling reactions (e.g., Suzuki-Miyaura) or oxidative coupling of aromatic aldehydes. Reaction efficiency is validated using GC-MS to quantify intermediates and byproducts . 1H/13C NMR confirms structural integrity by identifying formyl proton signals (~10 ppm) and aromatic coupling patterns. For example, Ce-MOF catalysts can enhance selectivity for aldehyde formation over epoxidation in styrene-derived systems, achieving >99% conversion with 20% benzaldehyde selectivity .

Q. Which characterization techniques are critical for analyzing steric and electronic properties of highly branched benzaldehyde derivatives?

  • Methodological Answer:

  • X-ray crystallography resolves 3D geometry and steric crowding, as demonstrated for pyrazole-thiazole derivatives with similar branching .
  • UV-Vis spectroscopy and DFT calculations (e.g., hybrid functional/B3LYP) predict electronic transitions and ionization potentials (~8–10 eV for benzaldehydes) .
  • FT-IR identifies formyl stretching vibrations (~1700 cm⁻¹) and monitors reactivity in Schiff base formation .

Advanced Research Questions

Q. How can researchers address steric hindrance challenges during the functionalization of multi-formylphenyl benzaldehydes?

  • Methodological Answer: Steric effects in branched systems are mitigated via:

  • Computational modeling (e.g., molecular dynamics in Discovery Studio) to predict reactive sites and optimize ligand-substrate interactions .
  • Lewis acid catalysts (e.g., ZrO₂-supported Au-Pd alloys) that stabilize transition states and reduce activation barriers for formyl group reactions .
  • Stepwise functionalization , where bulky substituents are introduced sequentially to avoid overcrowding, as seen in azo-benzaldehyde syntheses .

Q. What strategies resolve contradictions in catalytic selectivity data for aldehyde formation versus competing pathways (e.g., epoxidation)?

  • Methodological Answer: Discrepancies arise from variations in catalyst acidity and reaction conditions. To reconcile

  • Acid-base titration of catalyst supports (e.g., Ce-MOFs) quantifies Lewis acid sites that stabilize aldehydes and suppress over-oxidation .
  • In situ DRIFTS monitors surface intermediates during catalysis to identify selectivity-determining steps .
  • Statistical design of experiments (DoE) optimizes parameters (temperature, solvent polarity) for maximum aldehyde yield .

Q. How can computational methods predict the electronic properties of multi-formylphenyl benzaldehydes for material science applications?

  • Methodological Answer:

  • Multilevel G3B3/MP2 calculations determine vertical ionization potentials (VIPs) and electron affinity, critical for designing organic semiconductors .
  • Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps (~3–5 eV for benzaldehydes), correlating with charge-transfer efficiency in photovoltaics .
  • Molecular docking evaluates interactions with biological targets (e.g., enzymes), leveraging the compound’s aldehyde groups for reversible Schiff base formation .

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